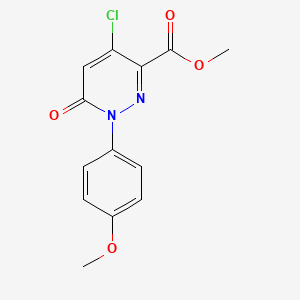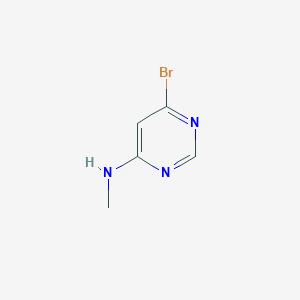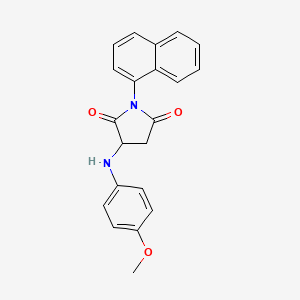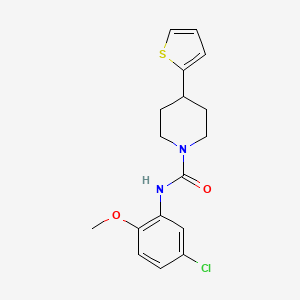![molecular formula C22H29N5O3 B2769645 3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847185-49-3](/img/structure/B2769645.png)
3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidinedione , which is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrimidines can involve various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction can also be used .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of reactions, including oxidative dehydrogenation, annulation, and oxidative aromatization .Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
- Polyfunctional Fused Heterocyclic Compounds : Research by Hassaneen et al. (2003) demonstrates the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones. These syntheses contribute to the field of heterocyclic chemistry by providing new pathways to create compounds with potential applications in pharmaceuticals and material science Hassaneen et al., 2003.
Nonlinear Optical (NLO) and Drug Discovery Applications
- Pyrimidine Based Bis-Uracil Derivatives : Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and evaluated their potential in optical, nonlinear optical (NLO), and drug discovery applications. Their study suggests that these compounds exhibit significant NLO properties and could be efficient candidates for NLO device fabrications Mohan et al., 2020.
Antiviral Evaluation
- 1,3-Dimethyl-6-(1H-1,2,3-triazol-1-YL)pyrimidine-2,4(1H,3H)-dione Derivatives : El-Etrawy and Abdel-Rahman (2010) synthesized derivatives of pyrimidine-dione and evaluated their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1. Such studies underscore the potential of pyrimidine derivatives in developing new antiviral agents El-Etrawy and Abdel-Rahman, 2010.
Crystal Structure and Molecular Interaction Studies
- Quantitative Analysis of Intermolecular Interactions : Shukla et al. (2020) conducted a detailed quantitative analysis of the intermolecular interactions present in a xanthine derivative, providing insights into the molecular design of new materials. This type of research is crucial for understanding the physicochemical properties of heterocyclic compounds Shukla et al., 2020.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrano[2,3-d]pyrimidine-2,4-dione structure have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) , which are involved in DNA repair damage .
Mode of Action
Based on the reported activity of similar compounds, it can be inferred that vu0492999-1 might interact with its target by inhibiting its activity, thereby affecting the dna repair mechanism of cells .
Biochemical Pathways
Inhibition of PARP-1 can compromise the DNA repair mechanism, leading to genomic dysfunction and cell death .
Result of Action
If the compound acts as a parp-1 inhibitor, it could potentially lead to genomic dysfunction and cell death .
properties
IUPAC Name |
3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-5-16-7-9-17(10-8-16)26-13-15(3)14-27-18-19(23-21(26)27)24(4)22(29)25(20(18)28)11-12-30-6-2/h7-10,15H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIKFPCUDVIHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)


![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)
![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)






![Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone](/img/structure/B2769584.png)
